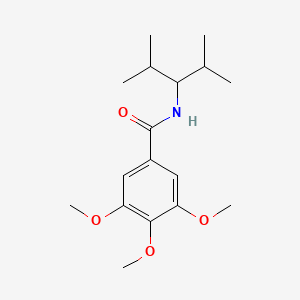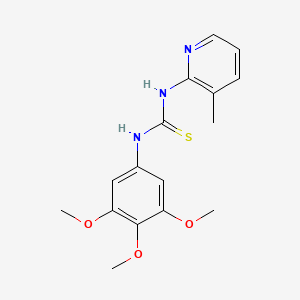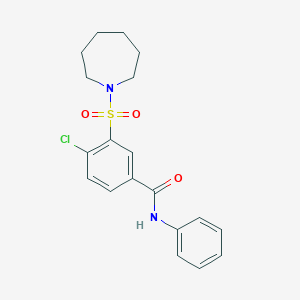![molecular formula C23H29NO4 B4391803 3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide](/img/structure/B4391803.png)
3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide
Descripción general
Descripción
3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide involves its binding to certain receptors in the brain such as the dopamine D2 receptor and the sigma-1 receptor. This binding activity leads to the modulation of various neurotransmitter systems in the brain, which results in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide include the modulation of various neurotransmitter systems in the brain such as dopamine, serotonin, and norepinephrine. It has also been found to exhibit anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide in lab experiments is its potent activity as a ligand for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide. One potential area of research is the development of more potent and selective ligands for certain receptors in the brain. Another potential area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders such as depression and anxiety. Additionally, the development of new synthetic methods for the production of this compound may also be an area of future research.
In conclusion, 3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it a potential candidate for the treatment of various neurological disorders. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in detail in this paper.
Aplicaciones Científicas De Investigación
3-methoxy-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-propoxybenzamide has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent activity as a ligand for certain receptors in the brain, which makes it a potential candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
3-methoxy-N-[(4-phenyloxan-4-yl)methyl]-2-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-14-28-21-19(10-7-11-20(21)26-2)22(25)24-17-23(12-15-27-16-13-23)18-8-5-4-6-9-18/h4-11H,3,12-17H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVQHGULWSMBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-1-piperazinecarboxylate oxalate](/img/structure/B4391744.png)

![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-8-ethoxy-2H-chromen-2-one](/img/structure/B4391756.png)
![N-(4-fluorobenzyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4391776.png)
![N-(4-methoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4391781.png)
![11-ethyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4391787.png)

![N-(3-chlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4391799.png)





![4-methyl-1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B4391844.png)